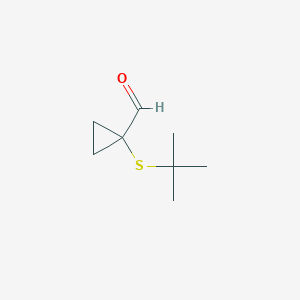

1-Formyl-1-tert-butylthiocyclopropane

Description

1-Formyl-1-tert-butylthiocyclopropane is a cyclopropane derivative featuring two substituents at the 1-position: a formyl group (-CHO) and a tert-butylthio group (-S-C(CH₃)₃). The cyclopropane ring introduces significant steric strain, which influences the compound’s reactivity and stability. This compound is hypothesized to have applications in organic synthesis, particularly in constructing strained-ring systems or as a precursor for functionalized cyclopropanes.

Properties

CAS No. |

132866-22-9 |

|---|---|

Molecular Formula |

C8H14OS |

Molecular Weight |

158.26 g/mol |

IUPAC Name |

1-tert-butylsulfanylcyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C8H14OS/c1-7(2,3)10-8(6-9)4-5-8/h6H,4-5H2,1-3H3 |

InChI Key |

VODINIFSMLMXFC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)SC1(CC1)C=O |

Canonical SMILES |

CC(C)(C)SC1(CC1)C=O |

Synonyms |

Cyclopropanecarboxaldehyde, 1-[(1,1-dimethylethyl)thio]- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares 1-Formyl-1-tert-butylthiocyclopropane with two structurally relevant compounds from literature:

Key Observations:

Molecular Weight and Complexity :

- The triisopropylsilyloxy-substituted cyclopropane (327.23 g/mol) is significantly heavier than the target compound (~158.3 g/mol), primarily due to the silicon-containing silyl ether group.

- tert-Butyl chloride is a simpler molecule (92.57 g/mol), lacking the cyclopropane backbone and additional functional groups.

Electronic Properties: The thioether (-S-) in the target compound is less electronegative than the silyl ether (-O-Si-) in , which may alter reactivity toward electrophiles or oxidizing agents.

Reactivity and Functional Group Analysis

Aldehyde Reactivity

Both 1-Formyl-1-tert-butylthiocyclopropane and the silyl ether derivative contain a formyl group, enabling aldehyde-specific reactions (e.g., nucleophilic additions or condensations). However, steric hindrance from the tert-butylthio or triisopropylsilyloxy groups may slow reaction kinetics compared to unhindered aldehydes.

Substituent-Specific Reactivity

Thioether vs. Silyl Ether :

- The tert-butylthio group in the target compound may act as a leaving group under strong oxidative conditions (e.g., forming sulfoxides or sulfones), whereas the triisopropylsilyloxy group in is typically inert under mild conditions, serving as a protective group for alcohols.

- The alkyl halide (tert-butyl chloride ) exhibits distinct reactivity, such as participating in SN1/SN2 reactions due to its labile chloride leaving group.

Cyclopropane Ring Stability :

- The strain in the cyclopropane ring makes all three compounds susceptible to ring-opening reactions. However, the electron-withdrawing formyl group in the target compound and the silyl ether in may polarize the ring, influencing regioselectivity in such reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.